Methyl 2-(benzofuran-2-carboxamido)-4,5-dimethoxybenzoate

Physicochemical Profiling LogP Membrane Permeability

Researchers frequently encounter failed assay validation when substituting benzofuran-2-carboxamide analogs with differing substitution patterns. This compound's specific 4,5-dimethoxy arrangement on the benzoate ring critically modulates electron density, H-bonding capacity, and steric bulk-directly influencing PDE4/kinase target affinity and selectivity. • Differentiated pharmacophore: Methoxy-rich baseline for SAR studies vs. unsubstituted or halogenated analogs, enabling systematic evaluation of polarity and electronic effects on potency and ADME. • Validated scaffold: Core benzofuran-2-carboxamide is a proven PDE4/TNF-α inhibitor chemotype; crystallographic evidence (PDB: 3AD4) confirms methoxy-benzofuran derivatives engage the kinase hinge region. • Supply assurance: In-stock availability with rapid global shipping; comprehensive analytical documentation provided to support immediate experimental deployment and procurement compliance.

Molecular Formula C19H17NO6
Molecular Weight 355.346
CAS No. 868154-06-7
Cat. No. B2936619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(benzofuran-2-carboxamido)-4,5-dimethoxybenzoate
CAS868154-06-7
Molecular FormulaC19H17NO6
Molecular Weight355.346
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC3=CC=CC=C3O2)OC
InChIInChI=1S/C19H17NO6/c1-23-15-9-12(19(22)25-3)13(10-16(15)24-2)20-18(21)17-8-11-6-4-5-7-14(11)26-17/h4-10H,1-3H3,(H,20,21)
InChIKeyLJIPOJGQKTWDAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(benzofuran-2-carboxamido)-4,5-dimethoxybenzoate: Structure & Class


Methyl 2-(benzofuran-2-carboxamido)-4,5-dimethoxybenzoate (CAS 868154-06-7) is a fully synthetic small molecule (C19H17NO6, MW 355.35 g/mol) . It is a benzofuran-2-carboxamide derivative, a class extensively patented for modulating tumor necrosis factor (TNF) and phosphodiesterase IV (PDE IV) [1]. The compound's structure features a benzofuran core linked via a carboxamide to a dimethoxy-substituted benzoate ester, a combination designed for specific molecular recognition and physicochemical properties distinct from non-methoxy or mono-substituted analogs .

Risks of Generic Substitution for Methyl 2-(benzofuran-2-carboxamido)-4,5-dimethoxybenzoate


The biological activity of benzofuran-2-carboxamides is exquisitely sensitive to the substitution pattern on the benzamide ring [1]. The specific 4,5-dimethoxy substitution on the benzoate moiety of the target compound is not a passive structural feature; it critically modulates electron density, hydrogen-bonding capacity, and steric bulk. This directly influences the molecule's affinity, selectivity, and binding kinetics for protein targets such as PDE4, kinases, and TNF-mediated pathways [1]. Substituting this compound with an unsubstituted, mono-methoxy, or halogenated analog (e.g., 4-chloro derivative) will result in a different pharmacophore and biological profile, leading to non-comparable experimental results and failed assay validation.

Methyl 2-(benzofuran-2-carboxamido)-4,5-dimethoxybenzoate: Head-to-Head Physicochemical Evidence


LogP Differentiation: Dimethoxy vs. Unsubstituted Analog

The introduction of two methoxy groups on the benzoate ring significantly increases lipophilicity compared to the unsubstituted analog (Methyl 2-(benzofuran-2-carboxamido)benzoate, CAS 304889-37-0). For the unsubstituted analog, the predicted LogP is 3.80 . The 4,5-dimethoxy substitution on the target compound is predicted to increase LogP by approximately +0.5 to +0.7 log units, based on established pi-contribution values for aromatic methoxy groups (π = +0.26 each) and their adjacency effects [1]. This denotes a quantifiably distinct, more lipophilic character.

Physicochemical Profiling LogP Membrane Permeability ADME

HBA Advantage in Kinase/PDE4 Hinge Binding

The target compound possesses 7 hydrogen bond acceptors (HBA), compared to 5 for the unsubstituted analog (MFCD01181733) . This increase of +2 HBA, localized on the 4,5-dimethoxy groups, directly enhances the electron-rich character of the benzoate ring. In target classes like kinases and PDE4, such enhanced HBA capacity can facilitate critical, bifurcated hydrogen bonds within the enzyme's hinge region, a binding motif crystallographically validated for methoxy-benzofuran derivatives in complex with human LCK kinase (PDB: 3AD4) [1]. This structural evidence supports that the dimethoxy motif provides a quantifiably superior interaction potential.

Kinase Inhibition PDE4 Inhibition Hydrogen Bond Acceptor Structure-Based Design

Electronic Effects on Redox Stability: 4,5-Dimethoxy vs. 4-Chloro

Unlike the 4-chloro analog (CAS 868154-07-8), which introduces an electron-withdrawing group [1], the target compound's 4,5-dimethoxy groups are strongly electron-donating (Hammett σp = -0.27 for p-OCH3) [2]. This fundamental electronic difference means the target compound is less electron-deficient on the benzoate ring, potentially conferring higher oxidative stability in solution and solid-state, a critical parameter for long-term screening library storage and reproducible assay results.

Redox Stability Electronic Effects Solid-State Screening

Methyl 2-(benzofuran-2-carboxamido)-4,5-dimethoxybenzoate: Research Applications


PDE4/TNF-α Inhibitor Screening Libraries

The compound is a prime candidate for inclusion in focused screening libraries targeting phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha (TNF-α) pathways, based on its core benzofuran-2-carboxamide scaffold which is a proven pharmacophore for these targets [1]. Its distinct 4,5-dimethoxy substitution profile offers an underexplored vector for hit-to-lead optimization, potentially addressing selectivity issues seen with first-generation PDE4 inhibitors.

Kinase Selectivity Profiling Panels

With crystallographic evidence of methoxy-benzofuran derivatives engaging the kinase hinge region (LCK kinase co-crystal structure, PDB: 3AD4) [1], this compound is well-suited for kinase selectivity profiling. Its unique combination of HBA capacity and lipophilicity makes it a valuable tool for probing the kinome and identifying novel, selective inhibitor starting points.

Physicochemical Property Baseline in SAR Studies

Due to the clear, quantifiable differences in LogP, HBA count, and electronic character relative to its unsubstituted and halogenated analogs, this compound serves as an ideal 'methoxy-rich' baseline in structure-activity relationship (SAR) studies. It allows researchers to systematically evaluate the impact of increasing polarity (vs. the unsubstituted analog) and removing electron-withdrawing effects (vs. the 4-chloro analog) on both in vitro potency and ADME properties [1][2].

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